

Halogenated Chamigrene Derivatives from Laurencia: A Technical Guide for Drug Discovery

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Compound of Interest

Compound Name: *beta-Chamigrene*

Cat. No.: *B1209230*

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The marine red algal genus *Laurencia* is a well-established, prolific source of structurally unique and biologically active halogenated secondary metabolites.[1] Among these, the chamigrene-type sesquiterpenoids represent one of the most abundant classes, characterized by a spiro[5.5]undecane carbon skeleton.[2] The incorporation of halogen atoms, primarily bromine and chlorine, into these structures is crucial for their diverse pharmacological activities, which include cytotoxic, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] This technical guide provides a comprehensive overview of halogenated chamigrene derivatives from *Laurencia*, focusing on their biological activities, the experimental protocols used for their study, and their potential mechanisms of action, tailored for researchers and drug development professionals.

Quantitative Biological Activity Data

The biological evaluation of halogenated chamigrenes has revealed significant potential in several therapeutic areas. The following tables summarize the quantitative data for some of the most studied derivatives.

Table 1: Cytotoxicity of Halogenated Chamigrenes Against Cancer Cell Lines

Compound	Cancer Cell Line	Cell Line Type	IC50 (μM)	Reference
(-)-Elatol	Colo-205	Colon Adenocarcinoma	2.5 ± 1.3	[6]
Elatol	A549	Non-small Cell Lung Carcinoma	6.24	[6]
Elatol	RD	Embryonal Rhabdomyosarcoma	14.24	[6]
Obtusol	Colo-205	Colon Adenocarcinoma	1.2 ± 1.4 (μg/mL)	[6]
Lauremantanone A	HeLa	Cervical Cancer	> 50 (μg/mL)	[7]
Lauremantanone A	MCF-7	Breast Cancer	> 50 (μg/mL)	[7]
Lauremantanone B	HeLa	Cervical Cancer	35.8 (μg/mL)	[7]
Lauremantanone B	MCF-7	Breast Cancer	41.2 (μg/mL)	[7]
(+)-Elatol	P-388	Murine Leukemia	1.6 (μg/mL)	[7]
Cartilagineol	P-388	Murine Leukemia	3.9 (μg/mL)	[7]
Obtusol	P-388	Murine Leukemia	3.3 (μg/mL)	[7]
Compositacin D	A-549	Human Lung Adenocarcinoma	49-85	[3]
Compositacin G	A-549	Human Lung Adenocarcinoma	49-85	[3]

Table 2: Antimicrobial and Antiparasitic Activity of Halogenated Chamigrenes

Compound	Target Organism	Activity Type	MIC / IC50	Reference
Unnamed Chlorinated Compound	Staphylococcus aureus (incl. MRSA)	Antibacterial	12.5 µg/mL (MIC)	[3]
Compositacin G	Microsporum gypseum	Antifungal	4 µg/mL (MIC80)	[3]
(+)-Elatol	Naegleria fowleri (ATCC 30808)	Antiamoebic (Trophozoite)	1.08 µM (IC50)	[2][8]
(+)-Elatol	Naegleria fowleri (ATCC 30215)	Antiamoebic (Trophozoite)	1.14 µM (IC50)	[2][8]
(+)-Elatol	Naegleria fowleri	Antiamoebic (Cyst)	1.14 µM (IC50)	[2][8]
(-)-Elatol	Naegleria fowleri (ATCC 30808)	Antiamoebic (Trophozoite)	36.77 µM (IC50)	[2]
(-)-Elatol	Schistosoma mansoni (Cercariae)	Anthelmintic	-	[9]
Rogiolol	Schistosoma mansoni (Adult worms)	Anthelmintic	Significant lethal effects	[9]
Obtusol	Schistosoma mansoni (Cercariae)	Anthelmintic	-	[9]
Compound 11 from L. tristicha	Serratia marcescens	Antibacterial	Good activity at 100 µg/disk	[10]

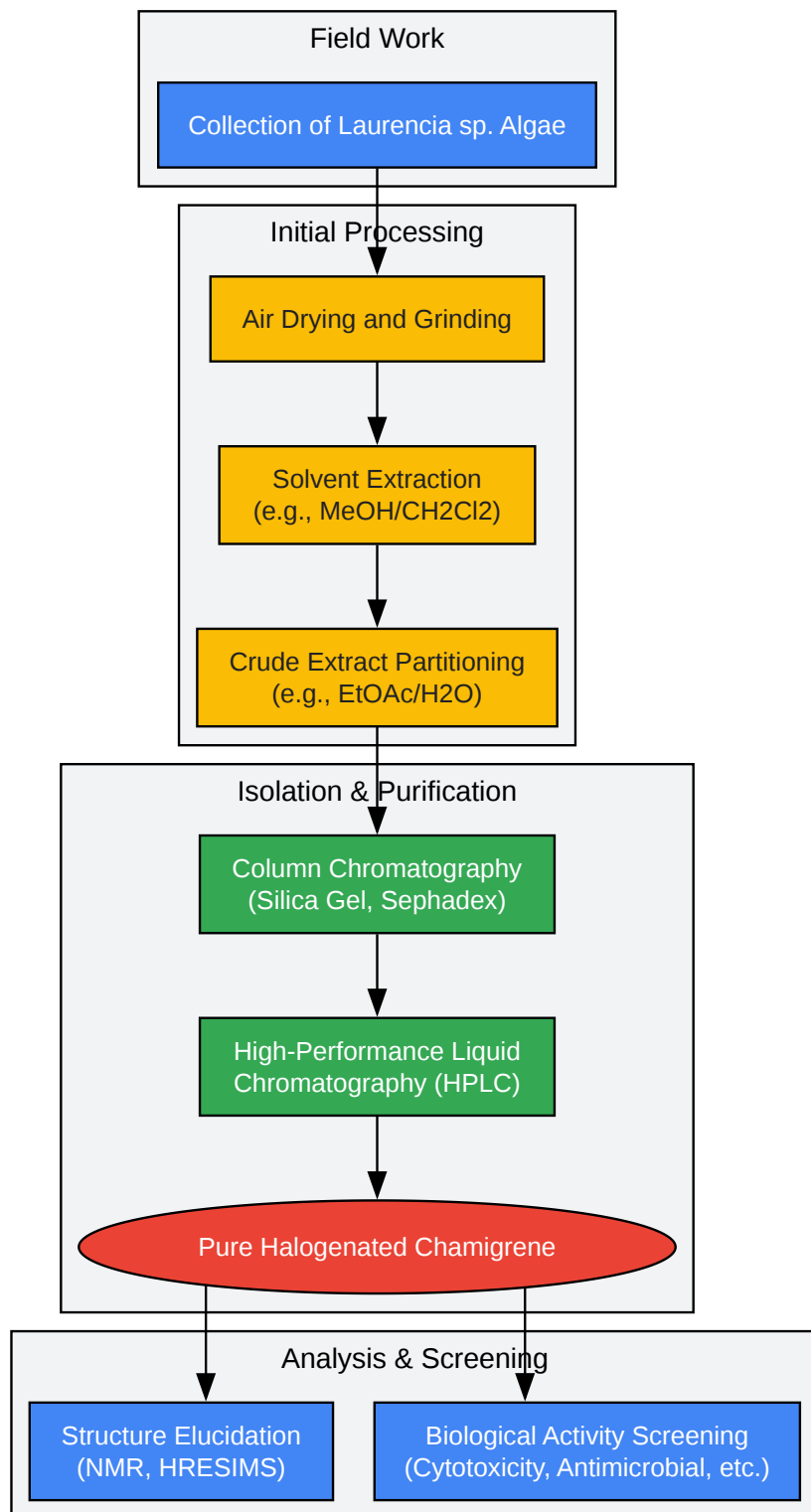
Table 3: Anti-inflammatory Activity of Halogenated Chamigrenes

Compound	Assay	Effect	Concentration	Reference
Compound 17 from <i>L. tristicha</i>	Elastase Release Inhibition (in fMLP/CB- induced human neutrophils)	Strong Inhibition	10 μ M	[10]

Experimental Protocols & Workflows

A systematic approach is employed to discover and evaluate novel halogenated chamigrenes. The general workflow involves collection, extraction, isolation, structure elucidation, and bioactivity screening.

General Experimental Workflow for Laurencia-Derived Compounds

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Caption: General workflow from algae collection to bioactivity testing.

Isolation and Purification

- **Collection and Extraction:** Specimens of *Laurencia* are collected and air-dried. The dried algal material is ground and exhaustively extracted with a solvent mixture, typically methanol/dichloromethane.
- **Solvent Partitioning:** The resulting crude extract is concentrated under reduced pressure and partitioned between an organic solvent (e.g., ethyl acetate) and water.[\[7\]](#)
- **Chromatography:** The organic-soluble fraction is subjected to a series of chromatographic techniques.
 - **Initial Fractionation:** Open column chromatography on silica gel is used for initial separation, eluting with a solvent gradient (e.g., n-hexane to ethyl acetate).
 - **Fine Purification:** Fractions of interest are further purified using Sephadex LH-20 columns and/or High-Performance Liquid Chromatography (HPLC) with different column types (e.g., C18 reverse-phase, silica normal-phase) to yield pure compounds.[\[9\]](#)

Structure Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

- **Mass Spectrometry (MS):** High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[\[1\]](#)[\[3\]](#)
- **Nuclear Magnetic Resonance (NMR):** 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[\[1\]](#)[\[3\]](#)[\[11\]](#)
- **X-ray Crystallography:** For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous structural confirmation and absolute configuration.[\[12\]](#)

Cytotoxicity Assay Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[\[6\]](#)

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density (e.g., 5×10^4 cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).^[6]
- **Compound Treatment:** Cells are treated with various concentrations of the purified chamigrene derivatives for a defined period (e.g., 24, 48, or 72 hours).^[6]
- **MTT Addition:** After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
- **Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- **IC₅₀ Calculation:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-parasitic Assay Protocol: *Naegleria fowleri*

This protocol is used to determine the activity of compounds against the "brain-eating amoeba," *Naegleria fowleri*.^[8]

- **Culture:** *N. fowleri* trophozoites are cultured axenically in a suitable medium (e.g., MYAS) at 37°C.
- **Compound Application:** Trophozoites are seeded into 96-well plates. Test compounds are added at various concentrations and incubated for 72 hours.
- **Viability Assessment:** Amoebic viability is determined using a resazurin-based method. Resazurin is added to each well and incubated for 24 hours. Fluorescence (excitation 530 nm, emission 590 nm) is measured, which correlates with the number of viable cells.
- **IC₅₀ Determination:** The IC₅₀ values are calculated from dose-response curves.
- **Cysticidal Assay:** Cysts are generated by transferring trophozoites to a nutrient-poor medium. The assay then proceeds similarly to the trophozoite assay to evaluate cysticidal

activity.[8]

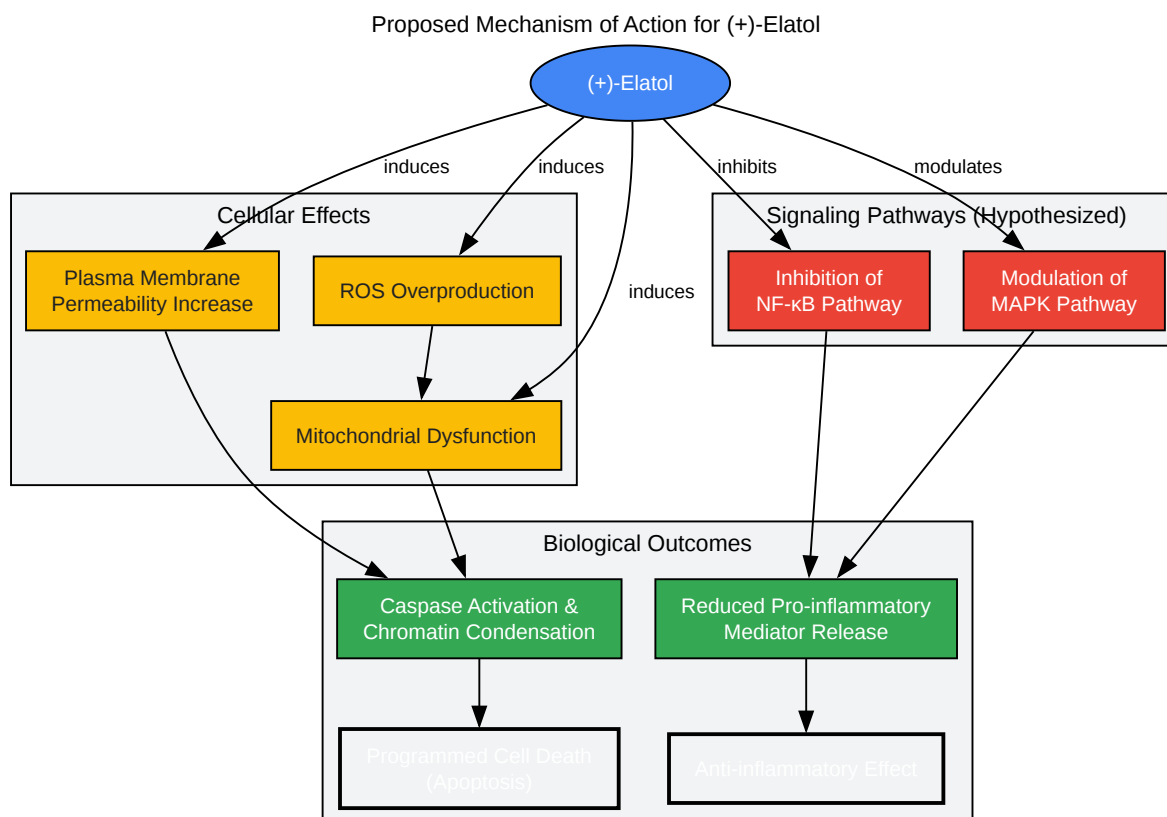
Mechanisms of Action & Signaling Pathways

While the precise mechanisms for many halogenated chamigrenes are still under investigation, studies on lead compounds like (+)-elatol have begun to elucidate their cellular effects. The primary mechanism appears to be the induction of programmed cell death (apoptosis) in target cells.

In *Naegleria fowleri*, (+)-elatol has been shown to induce several cellular events consistent with apoptosis, including:

- Increased plasma membrane permeability.[8]
- Overproduction of reactive oxygen species (ROS).[8]
- Mitochondrial dysfunction.[8]
- Chromatin condensation.[8]

In cancer cells, the cytotoxic effects of chamigrenes are also linked to the induction of apoptosis and cell cycle arrest.[6] While specific protein targets are often not fully identified, the downstream effects suggest interference with key survival pathways. Anti-inflammatory actions may involve the modulation of pathways like NF- κ B and MAPK, which are central regulators of inflammatory responses.[13][14]



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Caption: Proposed signaling cascade for (+)-elatul's bioactivity.

Conclusion

Halogenated chamigrene derivatives from the genus *Laurencia* represent a rich and diverse source of bioactive compounds with significant therapeutic potential. Their potent cytotoxic, antiparasitic, and anti-inflammatory activities make them valuable lead structures for drug discovery and development. The presence and position of halogen atoms often play a critical role in their bioactivity, highlighting the importance of these marine natural products in medicinal chemistry.[3] Future research focusing on mechanism-of-action studies, target

identification, and synthetic derivatization will be crucial to fully harness the potential of these unique molecules.

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